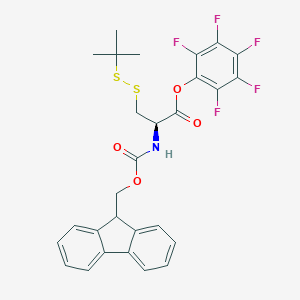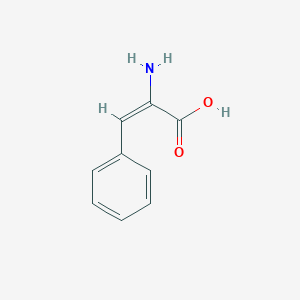
2-Propenoic acid, 2-amino-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that is also known as Phenylalanine acrylamide. It is an amino acid derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have important biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-amino-3-phenyl- is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and elastase. Additionally, it has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
2-Propenoic acid, 2-amino-3-phenyl- has been shown to have important biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can have important implications for the treatment of diseases. Additionally, it has been shown to interact with the GABA receptor, which can affect neurotransmitter release and have important implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its ability to modify the properties of proteins and peptides. This can be useful for studying the structure and function of these molecules. Additionally, it has been shown to be an effective tool for the synthesis of bioactive compounds.
One of the limitations of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions.
Zukünftige Richtungen
There are many future directions for the study of 2-Propenoic acid, 2-amino-3-phenyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in the treatment of diseases. Finally, there is a need for further research into the potential toxicity of this compound and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, 2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that has important applications in scientific research. It has been synthesized using various methods and has been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
Synthesemethoden
The synthesis of 2-Propenoic acid, 2-amino-3-phenyl- can be achieved through various methods. One of the most common methods is the reaction of phenylalanine with acryloyl chloride. This reaction results in the formation of Phenylalanine acrylamide, which can be further purified using column chromatography. Another method involves the reaction of phenylalanine with acrylonitrile in the presence of a catalyst to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-amino-3-phenyl- has been widely studied for its potential applications in scientific research. One of the most important applications of this compound is in the field of protein engineering. It has been shown to be an effective tool for modifying the properties of proteins and peptides. Additionally, it has been used in the synthesis of various bioactive compounds, including inhibitors of enzymes and receptors.
Eigenschaften
CAS-Nummer |
155172-79-5 |
|---|---|
Produktname |
2-Propenoic acid, 2-amino-3-phenyl- |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
InChI-Schlüssel |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Synonyme |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
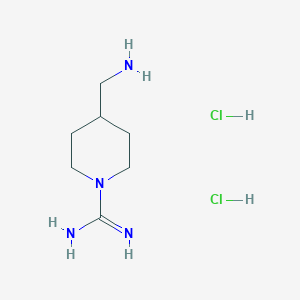



![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

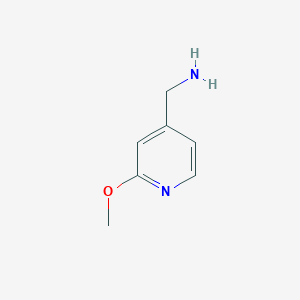
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
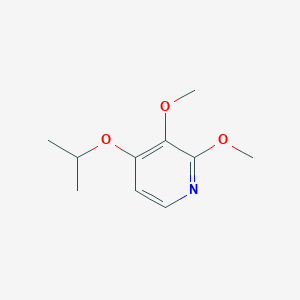
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
